Pyrimidine-2-sulfonic Acid

Overview

Description

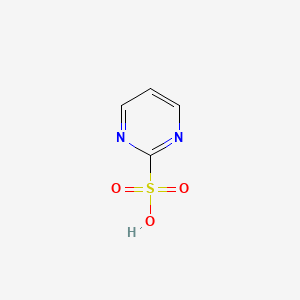

Pyrimidine-2-sulfonic Acid, also known as 2-Pyridinesulfonic acid, is a heterocyclic compound with the empirical formula C5H5NO3S . It has a molecular weight of 159.16 . It is a solid substance with a melting point between 244-249 °C .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions . For instance, one approach for the synthesis of heterocycles with pyrano[2,3-d]pyrimidine nucleus generally involves multicomponent reactions of barbituric acid, malononitrile, and aryl aldehydes in the presence of a base .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using various spectroscopic techniques . Computational tools have been used to investigate the molecular and electronic behavior of these compounds .Chemical Reactions Analysis

Pyrimidines have been used in a wide range of chemical reactions . They have been used in the synthesis of heterocycles using magnetic nanocatalysts . The magnetic property of these nanocatalysts allows them to be separated and collected from the reaction mixture by a magnet after the reaction is complete and reused .Physical And Chemical Properties Analysis

Pyrimidine-2-sulfonic Acid is a solid substance with a melting point between 244-249 °C . It has a molecular weight of 159.16 .Scientific Research Applications

Catalytic Synthesis Methodologies

Pyrimidine-2-sulfonic Acid plays a crucial role in catalytic synthesis methodologies. An effective method for synthesizing pyrido[2,3-d]pyrimidines utilizes nano-magnetic silica-bonded S-sulfonic acid as a catalyst, offering advantages like high yield and short reaction time (Moradi et al., 2018). Similarly, Pyrimidin-2-yl sulfonates, derived from Pyrimidine-2-sulfonic Acid, are efficient in Suzuki and Sonogashira cross-coupling reactions, providing an approach to synthesize C2-functionalized pyrimidines and pyridines (Quan et al., 2013).

Crystal Structural Analysis

The crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate reveal the role of sulfonic acid groups in mimicking carboxylate anions, highlighting the importance of Pyrimidine-2-sulfonic Acid in crystallography (Balasubramani et al., 2007).

Material Science and Chemistry

In material science, Pyrimidine-2-sulfonic Acid is instrumental in the synthesis of sulfonated copolyimides containing pyrimidine groups. These materials are significant for their proton conductivity and water stability, which are key properties for applications like proton exchange membranes (Jin et al., 2012).

Biological Activities

Pyrimidine-2-sulfonic Acid derivatives exhibit a wide spectrum of biological activities. For instance, novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, which include Pyrimidine-2-sulfonic Acid derivatives, have shown promising antioxidant activities in in vitro test systems (Rani et al., 2012).

Ribonuclease A Inhibition

The incorporation of sulfonic acid groups in pyrimidine nucleosides has led to the identification of these as inhibitors of ribonuclease A, with sulfonic nucleic acids showing significant inhibition potential (Datta et al., 2019).

Mechanism of Action

The mechanism of action of pyrimidine derivatives is often related to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This includes prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

Pyrimidine-2-sulfonic Acid can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

There is a growing interest in the synthesis of pyrimidine derivatives due to their wide range of biological activities . The use of magnetic nanocatalysts in the synthesis of these compounds is a promising area of research . Furthermore, the development of novel pyrimidine analogs with enhanced anti-inflammatory activities is a potential future direction .

properties

IUPAC Name |

pyrimidine-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3S/c7-10(8,9)4-5-2-1-3-6-4/h1-3H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBCSHJGFWTWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312237 | |

| Record name | 2-Pyrimidinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34916-79-5 | |

| Record name | 2-Pyrimidinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34916-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.